![molecular formula C18H24N2O B5007680 2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5007680.png)
2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a compound that combines the structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. This combination results in a compound with unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the reaction of adamantane derivatives with pyridine-based intermediates. One common method involves the use of 3-methylpyridine and ethyl (adamantan-1-yl)carboxylate as starting materials. These are reacted with alkoxyamine or benzoxyamine hydrochloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the pyridine ring can participate in various biochemical interactions. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(PYRIDIN-3-YL)ETHAN-1-ONE OXIME ETHERS: These compounds also contain a pyridine ring and have been studied for their antifungal activity.
ADAMANTAN-1-YL-ACETIC ACID DERIVATIVES: These compounds share the adamantane moiety and have been explored for their potential therapeutic applications.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its combination of adamantane and pyridine, which imparts both stability and reactivity. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-12-13-2-1-3-19-11-13)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h1-3,11,14-16H,4-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPMFTLALTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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